molecular formula C14H8N2O4 B14587707 6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione CAS No. 61494-20-0

6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione

Cat. No.: B14587707
CAS No.: 61494-20-0
M. Wt: 268.22 g/mol
InChI Key: XJXNLPFMKYFLBH-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione is a heterocyclic compound that features a cyclopenta[c]pyridine core with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-nitrobenzaldehyde and cyclopentanone can be used in a series of condensation and cyclization reactions to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of nitroso or nitro derivatives.

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione is unique due to its specific combination of a cyclopenta[c]pyridine core with a nitrophenyl substituent. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

CAS No.

61494-20-0

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

6-(4-nitrophenyl)cyclopenta[c]pyridine-5,7-dione

InChI

InChI=1S/C14H8N2O4/c17-13-10-5-6-15-7-11(10)14(18)12(13)8-1-3-9(4-2-8)16(19)20/h1-7,12H

InChI Key

XJXNLPFMKYFLBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=O)C3=C(C2=O)C=NC=C3)[N+](=O)[O-]

Origin of Product

United States

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